molecular formula C11H16O3 B14006477 Cyclopentanecarboxylicacid, 2-oxo-, cyclopentyl ester CAS No. 6942-09-2

Cyclopentanecarboxylicacid, 2-oxo-, cyclopentyl ester

Cat. No.: B14006477
CAS No.: 6942-09-2
M. Wt: 196.24 g/mol
InChI Key: RZRVIRJEPBNSPC-UHFFFAOYSA-N
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Description

Cyclopentanecarboxylicacid, 2-oxo-, cyclopentyl ester is an organic compound with the molecular formula C11H16O3 It is a derivative of cyclopentanecarboxylic acid, where the carboxyl group is esterified with a cyclopentyl group and the ketone group is present at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanecarboxylicacid, 2-oxo-, cyclopentyl ester can be achieved through several methods. One common approach involves the esterification of cyclopentanecarboxylic acid with cyclopentanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the use of cyclopentanone and cyclopentanecarboxylic acid chloride in the presence of a base such as pyridine. This reaction also requires reflux conditions and results in the formation of the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is typically heated to elevated temperatures to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxylicacid, 2-oxo-, cyclopentyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopentanecarboxylic acid and cyclopentanone.

    Reduction: Reduction of the ester group can yield cyclopentanemethanol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Cyclopentanecarboxylic acid and cyclopentanone.

    Reduction: Cyclopentanemethanol.

    Substitution: Various substituted cyclopentanecarboxylic acid derivatives.

Scientific Research Applications

Cyclopentanecarboxylicacid, 2-oxo-, cyclopentyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentanecarboxylicacid, 2-oxo-, cyclopentyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release cyclopentanecarboxylic acid, which can then participate in metabolic pathways. The ketone group at the 2-position can also interact with enzymes and other biomolecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester: Similar structure but with an ethyl ester group instead of a cyclopentyl group.

    Cyclopentanecarboxylic acid, 2-oxo-, methyl ester: Similar structure but with a methyl ester group.

Uniqueness

Cyclopentanecarboxylicacid, 2-oxo-, cyclopentyl ester is unique due to its cyclopentyl ester group, which imparts different chemical and physical properties compared to its ethyl and methyl counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

6942-09-2

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

cyclopentyl 2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C11H16O3/c12-10-7-3-6-9(10)11(13)14-8-4-1-2-5-8/h8-9H,1-7H2

InChI Key

RZRVIRJEPBNSPC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC(=O)C2CCCC2=O

Origin of Product

United States

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